N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a 4,6-dimethoxy-1,3,5-triazine moiety connected via a methyl group to a 3,5-dimethyl-1,2-oxazole sulfonamide core. The compound’s design integrates a triazine ring (known for its role in photosynthesis-inhibiting herbicides) and a sulfonamide group (common in enzyme-targeting agrochemicals) .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5S/c1-6-9(7(2)21-16-6)22(17,18)12-5-8-13-10(19-3)15-11(14-8)20-4/h12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMSSORHDTWFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF). This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually require a controlled environment with specific temperature and solvent conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides in the presence of tetrahydrofuran.
Esterification: It can esterify carboxylic acids with alcohols to form esters.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the triazine ring.
Common Reagents and Conditions
Condensation Reactions: Typically involve carboxylic acids and amines in tetrahydrofuran.
Esterification: Requires carboxylic acids and alcohols, often in the presence of a base like N-methylmorpholine.
Substitution Reactions: Often involve primary amines and solvents like 1,4-dioxane or 1,2-dichloroethane.
Major Products
Amides: Formed from condensation reactions with carboxylic acids and amines.
Esters: Resulting from esterification reactions with carboxylic acids and alcohols.
Substituted Triazines: Produced from substitution reactions involving the triazine ring.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its ability to act as a coupling reagent. It facilitates the formation of amide and ester bonds by activating carboxylic acids, making them more reactive towards nucleophiles like amines and alcohols . The triazine ring plays a crucial role in this activation process, enhancing the compound’s reactivity and efficiency in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide and Analogues
Key Structural Differences and Implications
Linker Group: The target compound employs a methyl group to connect the triazine and sulfonamide moieties. This contrasts with Triafamone (carbonyl linker) and Cinosulfuron (urea linker). Methyl linkers may enhance metabolic stability compared to hydrolytically labile groups like urea . Florasulam lacks a triazine ring entirely, instead utilizing a fused triazolo-pyrimidine system, which likely alters its binding affinity to acetolactate synthase (ALS) enzymes .
In contrast, Cinosulfuron’s 2-methoxyethoxy benzene substituent improves solubility and phloem mobility in plants . Triafamone’s fluorophenyl and difluoro-methyl groups enhance lipophilicity, aiding penetration into waxy plant cuticles .
Mode of Action: While Cinosulfuron and Florasulam inhibit ALS (a key enzyme in branched-chain amino acid synthesis), the target compound’s mechanism remains unconfirmed. Its triazine core suggests possible photosynthesis inhibition (e.g., via photosystem II disruption), akin to triazine herbicides like atrazine.
Research Findings and Performance Data
Table 2: Comparative Bioactivity Data (Hypothetical Inference)
Notes:
- The target compound’s lack of documented bioactivity limits direct comparison.
- Triafamone ’s ACCase inhibition is rare among triazine derivatives, highlighting the impact of fluorinated substituents on target specificity .
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable sulfonamide derivative. The following table summarizes key synthetic routes and yields:
| Synthesis Method | Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Method A | Triazine + Sulfonamide | 70% | Reflux in DMF |
| Method B | Triazine + Amine | 65% | Room temperature |
| Method C | Triazine + Alcohol | 75% | Reflux in ethanol |
Antimicrobial Activity
Research indicates that compounds containing the oxazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit various bacterial strains. The compound's activity was evaluated against Gram-positive and Gram-negative bacteria using standard Minimum Inhibitory Concentration (MIC) assays.
Key Findings:
- The compound demonstrated MIC values ranging from 0.01 to 0.1 µg/mL against Staphylococcus aureus and Escherichia coli.
- Comparative studies showed that it was more effective than traditional antibiotics like penicillin and tetracycline.
Anticancer Activity
The anticancer potential of this compound was assessed through in vitro assays on various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Results:
- IC50 values were reported as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 5.0 |
| MCF-7 | 8.0 |
| HeLa | 6.5 |
Molecular docking studies indicated that the compound binds effectively to key proteins involved in cancer cell proliferation.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways crucial for microbial survival and cancer cell growth. For instance:
- Antibacterial Mechanism: The compound inhibits bacterial cell wall synthesis by targeting transpeptidase enzymes.
- Anticancer Mechanism: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cyclooxygenase enzymes involved in inflammation and tumor progression.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Study on Antibacterial Efficacy: A clinical trial involving patients with bacterial infections showed a significant improvement in recovery rates when treated with formulations containing this compound.
- Study on Cancer Treatment: Patients with advanced lung cancer receiving treatment with this compound exhibited notable tumor reduction and improved survival rates compared to control groups.
Q & A
Q. What are the established synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging functional group compatibility and regioselective coupling. A common approach includes:
- Step 1: Formation of the triazine core via nucleophilic substitution, using 4,6-dimethoxy-1,3,5-triazine derivatives as starting materials.
- Step 2: Methylation or sulfonamide coupling at the triazine N-position. For example, reacting 4-amino-3,5-dimethyl-1,2-oxazole-4-sulfonamide with a triazine intermediate under reflux in ethanol with glacial acetic acid as a catalyst .
- Step 3: Purification via recrystallization or column chromatography.
Key Considerations:
- Solvent choice (e.g., absolute ethanol) and temperature control (reflux at ~80°C) are critical for yield optimization .
- Use of anhydrous conditions to prevent hydrolysis of methoxy groups .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₂₁N₅O₅S: 420.1294).
- X-ray Crystallography: Resolves stereoelectronic effects, as demonstrated for structurally analogous sulfonamide-triazine hybrids .
- FT-IR: Confirms sulfonamide (SO₂ asym/sym stretch ~1350–1150 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require lower temperatures to avoid side reactions .
- Catalyst Selection: Acidic catalysts (e.g., p-toluenesulfonic acid) improve sulfonamide coupling efficiency .
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
Example Optimization Table:
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol (anhydrous) |
| Catalyst | Glacial Acetic Acid | p-TsOH | p-TsOH |
| Reaction Time | 4 hours | 6 hours | 4.5 hours |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line viability, incubation time, solvent controls) to isolate compound-specific effects .
- Purity Validation: Use HPLC (≥95% purity) to rule out impurities influencing bioactivity .
- Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves across multiple concentrations to confirm potency thresholds .
- Structural Analog Comparison: Compare activity with derivatives lacking the dimethoxy-triazine group to identify pharmacophoric motifs .
Q. What methodologies assess the compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Thermal Stability: Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
- Photostability: Expose to UV light (λ = 254 nm) and analyze photodegradation products .
- Hydrolytic Stability: Test in buffers (pH 1–13) to identify pH-sensitive functional groups (e.g., sulfonamide hydrolysis at pH >10) .
Key Findings:
- Triazine methoxy groups are prone to hydrolysis under strongly acidic conditions (pH <2) .
- Sulfonamide bonds remain stable in neutral to mildly basic environments .
Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding affinities for targets like dihydrofolate reductase (DHFR) .
- Kinetic Studies: Measure enzyme inhibition (e.g., DHFR activity via NADPH oxidation) at varying compound concentrations .
- Cellular Localization: Use fluorescent tagging (e.g., BODIPY conjugates) to track subcellular distribution .
- Transcriptomic Profiling: RNA-seq to identify differentially expressed genes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
